methyl (2Z)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate
Description
Methyl (2Z)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate is a synthetic organic compound characterized by a propenoate ester backbone with a benzyloxy-substituted aromatic ring and an acetamido functional group. Its Z-configuration at the double bond and steric/electronic modulation via substituents make it a candidate for applications in medicinal chemistry and materials science. Structural elucidation of such compounds often employs crystallographic tools like SHELXL and WinGX, ensuring precise determination of stereochemistry and molecular packing .
Properties
IUPAC Name |
methyl (Z)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14-10-18(26-13-17-8-6-5-7-9-17)11-15(2)19(14)12-20(21(24)25-4)22-16(3)23/h5-12H,13H2,1-4H3,(H,22,23)/b20-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRZTMMELNVYAT-NDENLUEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)C)C)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1/C=C(/C(=O)OC)\NC(=O)C)C)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117037 | |
| Record name | 2-Propenoic acid, 2-(acetylamino)-3-[2,6-dimethyl-4-(phenylmethoxy)phenyl]-, methyl ester, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126312-62-7 | |
| Record name | 2-Propenoic acid, 2-(acetylamino)-3-[2,6-dimethyl-4-(phenylmethoxy)phenyl]-, methyl ester, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126312-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-(acetylamino)-3-[2,6-dimethyl-4-(phenylmethoxy)phenyl]-, methyl ester, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl (2Z)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against breast cancer (MCF-7) and cervical cancer (HeLa) cells, showing significant growth inhibition with IC50 values indicating potent activity .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. In vitro assays indicate that it can effectively inhibit the activity of NEK7 and NEK9 kinases, which are overexpressed in several cancers .
- Anti-inflammatory Properties : Research indicates that the compound may possess anti-inflammatory effects, potentially through modulation of cytokine production and inhibition of inflammatory pathways.
Study 1: Cytotoxicity Assay
In a study assessing the cytotoxicity of this compound on MCF-7 cells, the compound demonstrated a GI50 value of 3.18 ± 0.11 µM, significantly lower than standard chemotherapeutic agents. This suggests a promising therapeutic potential for breast cancer treatment .
Study 2: In Vivo Efficacy
An in vivo study was conducted using a murine model to evaluate the therapeutic efficacy of this compound against tumor growth. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Differences and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the phenyl ring and modifications to the ester/amide groups. Key examples include:
Key Observations :
- Benzyloxy vs.
- tert-Boc Protection : The tert-butoxycarbonyl (Boc) group in the carbamoyl derivative increases steric bulk, which may hinder enzymatic degradation but reduce solubility in polar solvents .
- Heterocyclic Hybrids : Compounds like Δ²-isoxazoline derivatives (e.g., from ) exhibit distinct reactivity due to their fused heterocycles, enabling applications in agrochemicals or as enzyme inhibitors .
Physical and Chemical Properties
Notable Trends:
Preparation Methods
Starting Materials and Intermediates
- 4-(Benzyloxy)-2,6-dimethylbenzaldehyde or its derivatives serve as the aromatic precursor.
- Acetamidoacetate derivatives or equivalents for the acetamido-propenoate moiety.
- Methyl ester formation is typically achieved by esterification or by using methyl esters of intermediates.
Synthetic Route Example
While direct literature on this exact compound is limited, analogous compounds with similar substitution patterns have been synthesized using the following approach:
| Step | Description | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of 4-(benzyloxy)-2,6-dimethylbenzaldehyde | Benzylation of 2,6-dimethylhydroxybenzaldehyde using benzyl bromide and base | High yield; protection of phenol group |
| 2 | Knoevenagel Condensation between 4-(benzyloxy)-2,6-dimethylbenzaldehyde and methyl acetamidoacetate | Base-catalyzed (e.g., piperidine, triethylamine) in ethanol or suitable solvent at room temperature or reflux | Selective formation of (2Z)-isomer favored by reaction conditions |
| 3 | Purification by recrystallization or chromatography | Use of solvents like ethyl acetate, hexane | Purity >97% achievable as per quality control reports |
This route ensures the formation of the (2Z) isomer of the acetamidoprop-2-enoate with the benzyloxy substituent intact.
Reaction Conditions and Catalysts
- Bases such as triethylamine or piperidine are commonly used to catalyze the condensation step.
- Solvents : Ethanol, ethyl acetate, or mixtures with water are typical.
- Temperature : Mild heating (25-80°C) to drive the condensation without isomerization.
- Reaction Time : Typically 10-15 hours to ensure completion.
Workup and Purification
- After completion, the reaction mixture is cooled and acidified to neutralize the base.
- Extraction with organic solvents (ethyl acetate) separates the product.
- Washing with aqueous sodium carbonate, water, and brine removes impurities.
- Concentration under vacuum followed by crystallization (e.g., with diisopropyl ether) yields purified solid.
Analytical Data and Quality Control
- Purity of the final compound is typically confirmed by NMR (Nuclear Magnetic Resonance) , HPLC (High-Performance Liquid Chromatography) , and GC (Gas Chromatography) .
- Molecular weight: 353.42 g/mol; Molecular formula: C21H23NO4.
- Purity standards: ≥97% as per pharmaceutical grade requirements.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | 4-(Benzyloxy)-2,6-dimethylbenzaldehyde | Prepared by benzylation |
| Catalyst/Base | Triethylamine or Piperidine | Promotes Knoevenagel condensation |
| Solvent | Ethanol or Ethyl Acetate | Solubilizes reactants |
| Temperature | 25–80°C | Mild heating to favor (2Z) isomer |
| Reaction time | 10–15 hours | Ensures completion |
| Workup | Acidification, extraction, washing | Removes base and impurities |
| Purification | Recrystallization or chromatography | Achieves high purity |
| Yield | Typically moderate to high (50-80%) | Dependent on scale and conditions |
| Purity | ≥97% | Verified by NMR, HPLC, GC |
Research Findings and Notes
- The (2Z) stereochemistry is favored under controlled base-catalyzed Knoevenagel condensation conditions, as the Z-isomer is thermodynamically or kinetically preferred depending on solvent and temperature.
- The benzyloxy group is stable under these reaction conditions, allowing its introduction early in the synthesis.
- High purity is critical for pharmaceutical or research applications, necessitating rigorous purification and quality control.
- Related synthetic methods for similar compounds indicate the use of triethylamine and potassium iodide as catalysts and additives to improve yields and selectivity.
- The reaction mass workup involving acidification and organic solvent extraction is standard to isolate the product cleanly.
Q & A
Q. What statistical models are appropriate for analyzing dose-response relationships in cytotoxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Incorporate survival analysis for time-dependent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
